Gibberellin A1

Vue d'ensemble

Description

L’acide gibbérellique A1 est un membre de la famille des gibbérellines, qui sont des phytohormones diterpénoïdes tétracycliques. Ces composés jouent un rôle crucial dans la régulation de divers aspects du développement des plantes, notamment la germination des graines, l’élongation des tiges, l’expansion des feuilles, la maturation du pollen et le développement des fleurs, des fruits et des graines . Les gibbérellines ont été identifiées initialement dans le champignon pathogène Gibberella fujikuroi, qui provoque la maladie des « plantules folles » chez le riz .

Applications De Recherche Scientifique

Gibberellin A1 has numerous scientific research applications across various fields:

Chemistry: It is used to study the biosynthesis and metabolism of gibberellins in plants.

Medicine: While gibberellins are primarily studied in plant biology, their role in regulating growth and development has potential implications for medical research, particularly in understanding hormone regulation and signaling pathways.

Industry: this compound is used in agriculture to enhance crop yields and improve plant growth.

Mécanisme D'action

L’acide gibbérellique A1 exerce ses effets en se liant à une protéine réceptrice soluble appelée GID1 (gibberellin-insensitive dwarf mutant 1). Cette liaison permet à GID1 d’interagir avec un complexe de protéines responsables de l’attachement de l’ubiquitine aux protéines DELLA, ce qui entraîne leur dégradation par les protéasomes . La dégradation des protéines DELLA supprime leur effet inhibiteur sur la croissance, ce qui permet l’expression des gènes sensibles aux gibbérellines et favorise divers processus de croissance chez les plantes .

Analyse Biochimique

Biochemical Properties

Gibberellin A1 is involved in several biochemical reactions within plants. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key enzymes it interacts with is gibberellin 3-oxidase, which converts inactive gibberellin precursors into active this compound. Additionally, this compound binds to gibberellin receptors, such as GID1, which then interact with DELLA proteins to regulate gene expression and promote growth .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound promotes cell elongation by increasing the expression of genes involved in cell wall loosening and expansion . It also enhances the synthesis of enzymes required for cell division and growth, thereby facilitating overall plant development .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the gibberellin receptor GID1. Upon binding, the GID1-gibberellin A1 complex interacts with DELLA proteins, leading to their degradation via the ubiquitin-proteasome pathway . This degradation releases transcription factors that activate the expression of gibberellin-responsive genes, promoting various growth processes. Additionally, this compound can modulate the activity of other signaling pathways, such as auxin and cytokinin, to coordinate plant development .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound levels in plants can fluctuate based on environmental conditions, such as light and temperature . For example, during de-etiolation of pea seedlings, this compound levels initially decrease but later increase to maintain homeostasis . The stability and degradation of this compound are also influenced by factors like pH and the presence of specific enzymes .

Dosage Effects in Animal Models

While this compound is primarily studied in plants, some research has explored its effects in animal models. In these studies, varying dosages of this compound have been administered to observe its impact on growth and development. Results indicate that low doses of this compound can promote growth, while high doses may lead to adverse effects, such as toxicity and metabolic imbalances

Metabolic Pathways

This compound is involved in several metabolic pathways within plants. It is synthesized from geranylgeranyl diphosphate through a series of enzymatic reactions involving diterpene cyclases and cytochrome P450 monooxygenases . The metabolic pathway of this compound also includes its conversion to other gibberellins, such as gibberellin A3, through oxidation and hydroxylation reactions . These pathways are tightly regulated to ensure proper levels of this compound for optimal plant growth.

Transport and Distribution

The transport and distribution of this compound within plants are essential for its function. This compound is transported through the plant vascular system, primarily via the phloem . It can also move between cells through plasmodesmata. Specific transporters, such as NPF and SWEET family proteins, facilitate the movement of this compound across cell membranes . The distribution of this compound is regulated to create concentration gradients that influence growth and development.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, vacuoles, and nuclei . Its activity and function can be influenced by its subcellular localization. For example, this compound in the cytoplasm can interact with receptors and signaling proteins, while its presence in the nucleus can directly affect gene expression . Post-translational modifications, such as phosphorylation, can also regulate the subcellular localization and activity of this compound .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’acide gibbérellique A1 peut être synthétisé par réduction catalytique sélective de l’acide gibbérellique à l’aide d’un mélange de tritium et d’hydrogène . Cette méthode implique la réduction de l’acide gibbérellique pour produire de l’acide gibbérellique A1 radioactif, qui est ensuite utilisé pour diverses études physiologiques.

Méthodes de production industrielle : La production industrielle des gibbérellines, y compris l’acide gibbérellique A1, implique généralement la fermentation du champignon Gibberella fujikuroi. Le processus de fermentation est optimisé pour produire des rendements élevés de gibbérellines, qui sont ensuite extraites et purifiées pour être utilisées dans des applications agricoles et de recherche .

Analyse Des Réactions Chimiques

Types de réactions : L’acide gibbérellique A1 subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles à sa biosynthèse et à son métabolisme dans les plantes .

Réactifs et conditions courantes :

Oxydation : L’acide gibbérellique A1 peut être oxydé à l’aide de réactifs tels que le permanganate de potassium ou le peroxyde d’hydrogène dans des conditions contrôlées.

Substitution : Les réactions de substitution impliquant l’acide gibbérellique A1 nécessitent généralement des catalyseurs spécifiques et des conditions de réaction pour obtenir les produits souhaités.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de gibbérellines, qui sont utilisés pour étudier les effets physiologiques des gibbérellines dans les plantes .

4. Applications de la recherche scientifique

L’acide gibbérellique A1 a de nombreuses applications de recherche scientifique dans divers domaines :

Chimie : Il est utilisé pour étudier la biosynthèse et le métabolisme des gibbérellines dans les plantes.

Médecine : Bien que les gibbérellines soient principalement étudiées en biologie végétale, leur rôle dans la régulation de la croissance et du développement a des implications potentielles pour la recherche médicale, en particulier pour comprendre la régulation hormonale et les voies de signalisation.

Industrie : L’acide gibbérellique A1 est utilisé en agriculture pour améliorer les rendements des cultures et améliorer la croissance des plantes.

Comparaison Avec Des Composés Similaires

L’acide gibbérellique A1 est l’une des nombreuses gibbérellines identifiées dans les plantes, les champignons et les bactéries. D’autres composés similaires comprennent :

Acide gibbérellique A3 (acide gibbérellique) : C’est l’une des gibbérellines les plus connues et elle est largement utilisée en agriculture pour favoriser la croissance des plantes.

Acide gibbérellique A4 et A7 : Ces gibbérellines sont également utilisées dans des applications agricoles pour améliorer les rendements des cultures et la santé des plantes.

Acide gibbérellique A12 : Ce composé est impliqué dans la biosynthèse d’autres gibbérellines et joue un rôle dans la régulation de la croissance et du développement des plantes.

L’acide gibbérellique A1 est unique par son rôle spécifique dans la régulation de divers aspects du développement des plantes, et son utilisation dans la recherche scientifique a fourni des informations précieuses sur les mécanismes de la croissance des plantes et de la régulation hormonale .

Propriétés

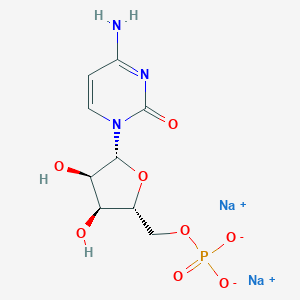

IUPAC Name |

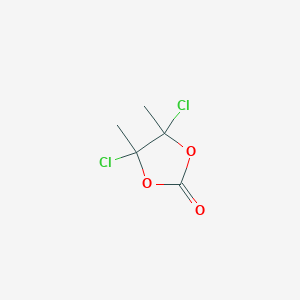

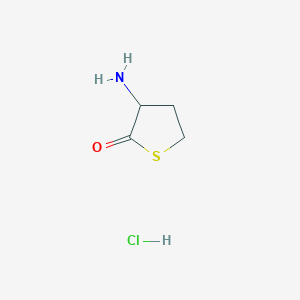

(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJLRLWOEMWYQK-OBDJNFEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60969689 | |

| Record name | Gibberellin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545-97-1 | |

| Record name | Gibberellin A1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gibberellin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60969689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gibberellin A1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Gibberellin A1 exert its effects on plant growth?

A1: While the exact mechanism remains to be fully elucidated, research suggests that this compound influences cell extension in plants, particularly in shoots. This effect is intertwined with the presence of auxins, another class of plant hormones. This compound is believed to counteract an "inhibitory system" that limits the action of auxins on cell expansion. []

Q2: Does this compound act alone in regulating plant growth?

A2: Evidence suggests that this compound's influence on cell extension depends on the presence of auxins. [] This implies a complex interplay between different hormone signaling pathways in regulating plant growth and development.

Q3: What specific developmental processes are influenced by this compound?

A3: this compound plays a role in various developmental processes, including:* Stem Elongation: It promotes stem elongation in numerous plant species, including spinach. []* Seed Germination: this compound can break seed dormancy in species like hazel. []* Leaf Growth: It influences leaf size and shape, as demonstrated in sweet pea. []

Q4: Are there differences in how this compound affects different plant genotypes?

A4: Yes, studies on pea plants with different genotypes (crys and cryc) show variations in their response to this compound and light conditions, highlighting the influence of genetic background on this compound's effects. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C19H24O6, and its molecular weight is 348.39 g/mol. [, ]

Q6: Is there spectroscopic data available for this compound?

A6: Yes, various spectroscopic techniques, including 1H NMR, 2H NMR, and 13C NMR, have been employed to determine the stereochemistry and isotopic labeling of this compound and its derivatives. []

Q7: Does the stability of this compound vary depending on the plant species?

A7: Research indicates that the metabolism and stability of this compound can differ between species. For instance, this compound is rapidly metabolized in cowpea leaves, while barley leaves show a different metabolic profile. []

Q8: How is this compound synthesized in plants?

A8: this compound is part of a complex biosynthetic pathway in plants. Studies using radiolabeled precursors like [14C]mevalonic acid and [17-14C]ent-kaurenoic acid have shed light on the steps involved in this compound biosynthesis. []

Q9: What are the key intermediates in the biosynthetic pathway leading to this compound?

A9: Research suggests that Gibberellin A9 and Gibberellin A4 are key precursors in the fungal biosynthesis of this compound. Feeding experiments using deuterium-labeled versions of these gibberellins have helped elucidate this pathway in the fungus Phaeosphaeria sp. L487. []

Q10: What enzymes are involved in the biosynthesis and metabolism of this compound?

A10: Several enzymes play crucial roles in the this compound pathway. * GA 2-oxidases: These enzymes, such as the one encoded by the PsGA2ox2 gene in pea, convert this compound to Gibberellin A8. []* GA 3-oxidases: Genes like LE (PsGA3ox1) in pea are involved in the conversion of Gibberellin A20 to this compound. []* GA 20-oxidases: The PsGA20ox1 gene in pea encodes a GA 20-oxidase, which plays a role in the earlier steps of the pathway. []

Q11: How does light affect this compound levels in plants?

A11: Light plays a crucial role in regulating this compound levels. Exposure to red, blue, or far-red light causes a rapid decrease in this compound levels in pea plants. This response is mediated by phytochrome A and a blue light receptor. []

Q12: What analytical techniques are used to identify and quantify this compound and its metabolites?

A12: Various analytical techniques have been employed to study this compound, including:* Gas Chromatography-Mass Spectrometry (GC-MS): This technique allows for the identification and quantification of different gibberellins, including this compound, in plant extracts. [, ]* High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with radioisotope detection, has been used to study the metabolism and transport of this compound in plants. [, ]* Radioisotope labeling: Using radiolabeled this compound ([3H]GA1) has been instrumental in understanding the uptake, metabolism, and transport of this hormone in plants. [, ]* Matrix Solid-Phase Dispersion Extraction (MSPD): Combined with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), this method provides a sensitive and efficient way to determine this compound levels in plant tissues. []

Q13: Have any novel analytical methods been developed specifically for this compound?

A13: Yes, researchers have developed monoclonal antibodies specifically targeting 3β-hydroxy-gibberellins, including this compound. These antibodies offer a valuable tool for studying the distribution and function of this hormone in plants. []

Q14: What is the significance of understanding this compound in an agricultural context?

A14: this compound plays a critical role in plant growth and development, making it a molecule of significant interest for agriculture. Understanding its biosynthesis, metabolism, and mode of action could lead to the development of new plant growth regulators or breeding strategies to improve crop yield and resilience. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B196192.png)

![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)